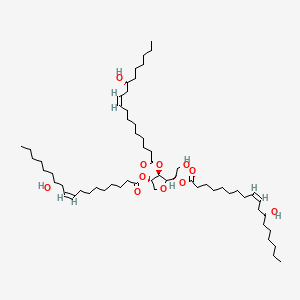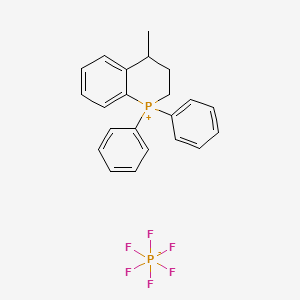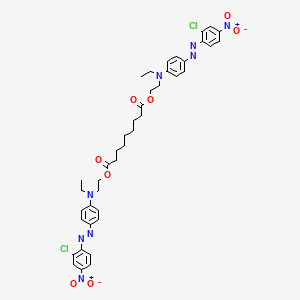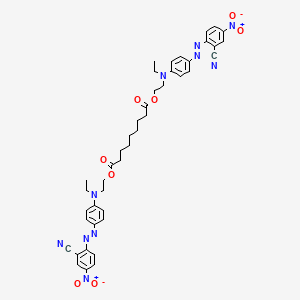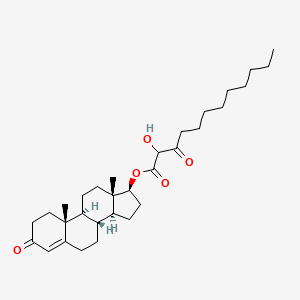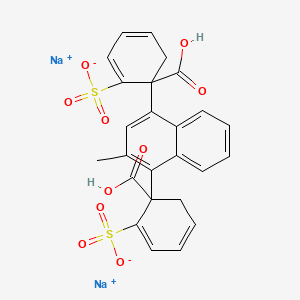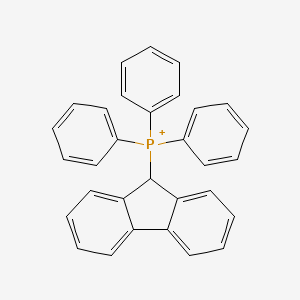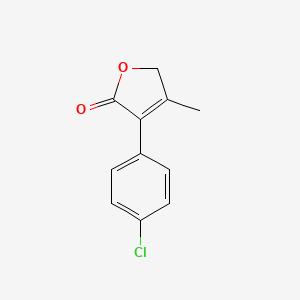
Carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester is a complex organic compound with a unique structure that includes a carbamic acid moiety, a pyridine ring, and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester typically involves multiple steps. One common method includes the reaction of a pyridine derivative with a sulfonyl chloride, followed by the introduction of a dimethylamino group. The final step involves the esterification of the carbamic acid with phenol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group or the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or alter cellular pathways by interacting with receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester
- Carbamic acid, phenyl ester
- Carbamic acid, N-[4-chloro-2-fluoro-5-[[[[methyl (1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]-, methyl ester
Uniqueness
Carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound in various research fields.
Propiedades
Número CAS |
112006-94-7 |
|---|---|
Fórmula molecular |
C15H15N3O5S |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
phenyl N-[3-(dimethylcarbamoyl)pyridin-2-yl]sulfonylcarbamate |
InChI |
InChI=1S/C15H15N3O5S/c1-18(2)14(19)12-9-6-10-16-13(12)24(21,22)17-15(20)23-11-7-4-3-5-8-11/h3-10H,1-2H3,(H,17,20) |
Clave InChI |
NHNQLTZFUJPTCB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)OC2=CC=CC=C2 |
Descripción física |
Dry Powder |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



